2-Bromocyclobutan-1-ol
Overview
Description
2-Bromocyclobutan-1-ol is an organic compound with the molecular formula C₄H₇BrO. It is a brominated derivative of cyclobutanol, characterized by a four-membered cyclobutane ring with a hydroxyl group and a bromine atom attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclobutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (RNH₂), leading to the formation of different cyclobutanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocyclobutanone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to cyclobutanol by using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like PCC or CrO₃ in solvents like dichloromethane (CH₂Cl₂).
Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Various substituted cyclobutanols.
Oxidation: 2-Bromocyclobutanone.
Reduction: Cyclobutanol.
Scientific Research Applications
2-Bromocyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromocyclobutan-1-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the strain in the four-membered cyclobutane ring, which makes the compound more reactive compared to larger ring systems.
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclobutanol: Similar structure but with the bromine atom on a different carbon.
2-Bromocyclobutanone: An oxidized form of 2-Bromocyclobutan-1-ol with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of the bromine atom and the hydroxyl group on adjacent carbons in a strained four-membered ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-bromocyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICBJMMIUUGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665369 | |
Record name | 2-Bromocyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412346-15-7 | |
Record name | 2-Bromocyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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